K-7174

Proteasome Inhibition Multiple Myeloma Drug Resistance

K-7174 is a homopiperazine derivative with a unique dual mechanism: it inhibits both GATA transcription factors and the 20S proteasome via a binding mode distinct from bortezomib, enabling it to kill β5-subunit-mutated, bortezomib-resistant myeloma cells. It selectively suppresses VCAM-1 expression (IC50 9–14 μM) without affecting NF-κB pathways, and induces HDAC1–3 repression through caspase-8-dependent Sp1 degradation. Validated in murine models of multiple myeloma and anemia of chronic disease (30 mg/kg i.p.). This orally bioactive probe is essential for studying drug-resistant cancer pathways and GATA-mediated transcriptional regulation.

Molecular Formula C33H48N2O6
Molecular Weight 568.7 g/mol
CAS No. 191089-59-5
Cat. No. B1663643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK-7174
CAS191089-59-5
SynonymsK 7174
K-7174
Molecular FormulaC33H48N2O6
Molecular Weight568.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C33H48N2O6/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3/b14-9+,15-10+
InChIKeyJXXCDAKRSXICGM-AOEKMSOUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

K-7174 (CAS 191089-59-5) GATA/Proteasome Inhibitor: Procurement and Differentiation Guide


K-7174 is a homopiperazine derivative characterized by its dual inhibitory activity against GATA transcription factors and the 20S proteasome. It is primarily utilized in research settings to study inflammation, anemia of chronic disease (ACD), and multiple myeloma . This compound is orally bioactive and has demonstrated the ability to modulate gene expression and induce apoptosis in specific cancer cell lines .

Critical Differentiators of K-7174: Why In-Class Analogs Are Not Interchangeable


K-7174 cannot be simply replaced by other GATA inhibitors or proteasome inhibitors due to its unique dual-targeting mechanism, specific transcriptional modulation, and a proven ability to circumvent established resistance mechanisms. Unlike standard proteasome inhibitors like bortezomib, K-7174 operates with a distinct binding mode and induces degradation of Sp1 to downregulate class I HDACs, a critical factor in its anti-myeloma activity [1]. Furthermore, its GATA inhibition is selective, impacting VCAM-1 expression without broadly suppressing other adhesion molecules or NF-κB pathways, a specificity profile not shared with other structural analogs [2].

Quantitative Evidence of K-7174 Differentiation Against Key Comparators


K-7174 vs. Bortezomib: Distinct Proteasome Binding Mode Enables Activity Against Resistant Cells

K-7174 demonstrates cytotoxic activity against multiple myeloma (MM) cells that are resistant to the frontline proteasome inhibitor, bortezomib. This is attributed to a unique binding mode to the 20S proteasome, distinct from the β5-subunit binding of bortezomib [1]. In a direct head-to-head study, K-7174 effectively killed RPMI8226 MM cells engineered to carry a bortezomib-resistance-conferring β5-subunit mutation, a condition where bortezomib was ineffective .

Proteasome Inhibition Multiple Myeloma Drug Resistance

K-7174 vs. K-11706 and K-13144: Functional Selectivity in Epo Production Rescue in Hep3B Cells

K-7174 was directly compared to two structural analogs, K-11706 and K-13144, for their ability to rescue IL-1β- or TNF-α-inhibited erythropoietin (Epo) production in Hep3B cells [1]. K-7174 (10-20 μM) effectively rescued Epo production [2]. K-11706 also inhibited GATA but additionally enhanced HIF-1 binding activity. Critically, K-13144, which is structurally related, had no effect on GATA or HIF-1 binding, providing a definitive negative control [1]. This demonstrates that GATA inhibition by K-7174 is a specific and functional effect, not a general property of the chemical class.

Anemia of Chronic Disease GATA Inhibition Erythropoietin

K-7174 vs. Bortezomib: Superior Oral Bioactivity in Murine Myeloma Model

In a direct comparative study using a murine myeloma xenograft model, K-7174 exhibited a stronger therapeutic effect when administered orally than intravenously, a profile distinct from other proteasome inhibitors like bortezomib which require parenteral administration [1]. The study reported that oral administration of K-7174 at 50 mg/kg/day effectively reduced tumor burden without obvious side effects [1].

In Vivo Efficacy Oral Bioavailability Multiple Myeloma

K-7174 vs. NF-κB Inhibitors: Selective VCAM-1 Suppression with IC50 Values of 9-14 μM

K-7174 selectively suppresses the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on human endothelial cells without affecting the induction of other adhesion molecules like ICAM-1 or E-Selectin [1]. It achieves this with an IC50 of 14 μM for VCAM-1 protein expression and an IC50 of 9 μM for TNFα-induced VCAM-1 mRNA . This specificity is mediated through inhibition of GATA binding, not through the broadly anti-inflammatory NF-κB pathway, which is the target of many other anti-inflammatory compounds [1].

Cell Adhesion Inflammation Transcriptional Regulation

Defined Research Scenarios Where K-7174's Differentiated Profile Provides Utility


Investigating Bortezomib-Resistant Multiple Myeloma

K-7174 is an essential tool for research on bortezomib-resistant multiple myeloma. Its unique proteasome binding mode, distinct from that of bortezomib, enables it to effectively kill myeloma cells harboring β5-subunit mutations [1]. This application is supported by direct evidence showing K-7174's cytotoxic activity against bortezomib-resistant cell lines and its superior oral efficacy in murine models [1].

Functional Analysis of GATA-Dependent Gene Regulation in Inflammation

K-7174 is a valuable reagent for experiments requiring specific inhibition of GATA-mediated transcription. Its ability to selectively suppress VCAM-1 expression (IC50 = 9-14 μM) without affecting other adhesion molecules or the NF-κB pathway makes it a precise tool for dissecting the GATA/VCAM-1 axis in endothelial inflammation [2].

In Vivo Studies of Anemia of Chronic Disease (ACD) in Rodent Models

K-7174 is validated for in vivo research on ACD. Intraperitoneal administration at 30 mg/kg in mice rescued IL-1β- or TNF-α-induced anemia [3]. This application is supported by studies showing K-7174 can improve erythropoietin (Epo) production, providing a clear rationale for its use in modeling therapeutic interventions for ACD [3].

Investigating Caspase-8/Sp1/HDAC Axis in Oncology

K-7174 offers a unique mechanism of action for cancer research, inducing transcriptional repression of class I HDACs (HDAC1, -2, and -3) via caspase-8-dependent degradation of the Sp1 transcription factor [1]. This pathway is distinct from other HDAC or proteasome inhibitors and is directly linked to its anti-myeloma activity, making it a specific chemical probe for this novel signaling cascade [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for K-7174

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.